![molecular formula C17H16ClN3S B2669456 1-(2-chlorophenyl)-3-[(2-methyl-1H-indol-5-yl)methyl]thiourea CAS No. 852139-64-1](/img/structure/B2669456.png)
1-(2-chlorophenyl)-3-[(2-methyl-1H-indol-5-yl)methyl]thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-chlorophenyl)-3-[(2-methyl-1H-indol-5-yl)methyl]thiourea is a chemical compound that has been studied for its potential use in scientific research. This compound can be synthesized using a specific method, and its mechanism of action has been investigated to understand its biochemical and physiological effects.
Applications De Recherche Scientifique
Synthesis and Characterization
Thiourea derivatives, including compounds structurally similar to 1-(2-chlorophenyl)-3-[(2-methyl-1H-indol-5-yl)methyl]thiourea, have been extensively synthesized and characterized. Studies reveal that these compounds can be synthesized through condensation reactions and characterized using spectroscopic techniques such as IR, NMR, and X-ray diffraction. The structural analyses highlight the compounds' crystallographic properties, including space groups and bonding interactions, indicating their diverse molecular geometries and potential for further functional applications (Yusof et al., 2010).
Bioactivity and Enzyme Inhibition
Thiourea derivatives have shown promising bioactivity, including antibacterial, antifungal, and enzyme inhibitory effects. Research indicates that these compounds can serve as efficient enzyme inhibitors, particularly for enzymes like acetylcholinesterase and butyrylcholinesterase, crucial in neurological functions. Additionally, their potential as mercury sensors has been explored, leveraging their spectrofluorimetric properties for detecting toxic metals. The versatility of thiourea derivatives in bioactivity suggests a broad spectrum of applications in biomedical and environmental monitoring fields (Rahman et al., 2021).
Molecular Docking and Computational Studies
Computational studies, including molecular docking, have provided insights into the interactions between thiourea derivatives and biological molecules. These studies help in understanding the binding affinities and mechanisms of action of thiourea compounds on molecular targets, such as enzymes and DNA. The computational analyses contribute to the rational design of thiourea-based molecules with enhanced bioactivity and selectivity for specific biological targets, paving the way for their application in drug design and other therapeutic areas (Ali et al., 2018).
Antimicrobial and Antifungal Activities
The antimicrobial and antifungal activities of thiourea derivatives have been evaluated, showing significant efficacy against various bacterial and fungal strains. These activities highlight the potential of thiourea compounds in developing new antimicrobial agents to combat resistant pathogens. The structural flexibility of thiourea derivatives allows for the optimization of their antimicrobial properties through molecular modifications, offering a promising avenue for novel antimicrobial drug development (Khan et al., 2020).
Propriétés
IUPAC Name |
1-(2-chlorophenyl)-3-[(2-methyl-1H-indol-5-yl)methyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3S/c1-11-8-13-9-12(6-7-15(13)20-11)10-19-17(22)21-16-5-3-2-4-14(16)18/h2-9,20H,10H2,1H3,(H2,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQUZKJQFJMDIPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2)CNC(=S)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

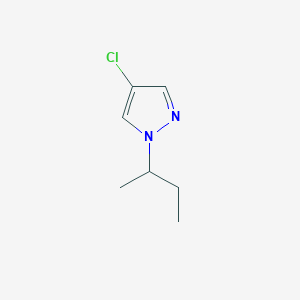
![N-[(4-oxo-3H-phthalazin-1-yl)methyl]-4-(trifluoromethyl)benzamide](/img/structure/B2669376.png)
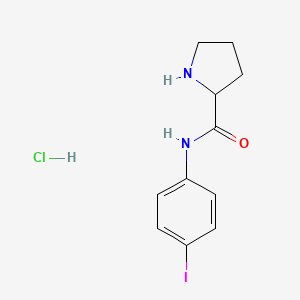
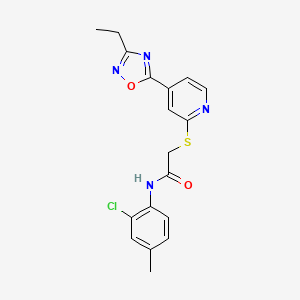
![N-[2-(1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]-4-methoxybenzamide](/img/structure/B2669383.png)
![6-[6-[(2-amino-2-oxoethyl)thio]-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]hexanamide](/img/structure/B2669384.png)
![Ethyl 4-{[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-3-oxobutanoate](/img/structure/B2669386.png)
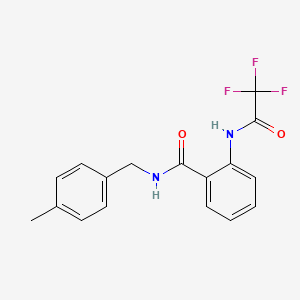
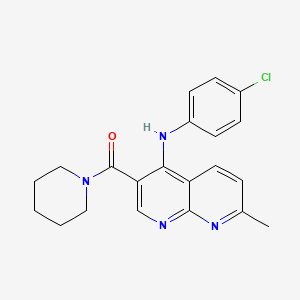

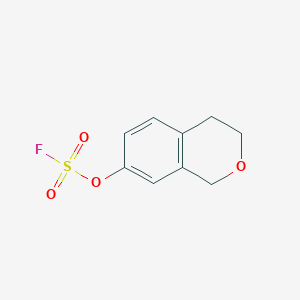

![6-chloro-1-[(2-chloro-6-fluorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole](/img/structure/B2669394.png)
![N-(3-chloro-4-fluorophenyl)-2-((2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2669395.png)